molecular formula C7H9FN2O B13528937 2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine

2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine

Cat. No.: B13528937
M. Wt: 156.16 g/mol
InChI Key: VTQGEXCRGJRXET-UHFFFAOYSA-N
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Description

2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine is a chemical compound that features a fluorinated pyridine ring attached to an ethanamine group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine typically involves the nucleophilic substitution reaction of 5-fluoropyridine with 2-chloroethanol, followed by the conversion of the resulting intermediate to the ethanamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity and specificity, while the ethanamine group can facilitate interactions with biological molecules. The compound may modulate biochemical pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

  • 1-(5-Fluoropyridin-2-yl)ethan-1-amine
  • 2-(6-Fluoropyridin-2-yl)ethan-1-amine
  • 1-(5-Fluoropyridin-2-yl)ethan-1-one

Comparison: 2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine is unique due to the presence of the oxygen atom linking the pyridine ring and the ethanamine group. This structural feature can influence its reactivity and binding properties compared to similar compounds that lack this oxygen linkage .

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

2-(5-fluoropyridin-2-yl)oxyethanamine

InChI

InChI=1S/C7H9FN2O/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,3-4,9H2

InChI Key

VTQGEXCRGJRXET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)OCCN

Origin of Product

United States

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